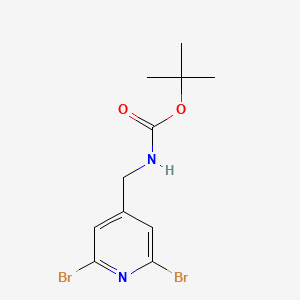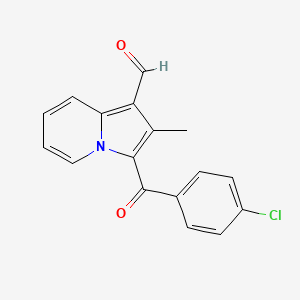
1,2-Di(adamantan-1-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di(adamantan-1-yl)benzene is a unique organic compound characterized by the presence of two adamantane groups attached to a benzene ring. Adamantane is a highly stable, diamondoid hydrocarbon known for its rigidity and bulkiness. The incorporation of adamantane groups into the benzene ring imparts unique physical and chemical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(adamantan-1-yl)benzene typically involves the following steps:
Formation of Adamantyl Halide: Adamantane is first converted to adamantyl halide (e.g., adamantyl chloride) through halogenation reactions using reagents like chlorine or bromine.
Friedel-Crafts Alkylation: The adamantyl halide is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction results in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,2-Di(adamantan-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any oxidized derivatives back to the parent compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Regeneration of the parent compound.
Substitution: Formation of halogenated or other substituted derivatives.
科学研究应用
1,2-Di(adamantan-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers. Its rigid structure makes it useful in studying steric effects and molecular interactions.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to the bioactive properties of adamantane derivatives.
Industry: Utilized in the production of high-performance materials, including lubricants, coatings, and advanced polymers.
作用机制
The mechanism of action of 1,2-Di(adamantan-1-yl)benzene is largely dependent on its chemical structure. The adamantane groups provide steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
1,3-Di(adamantan-1-yl)benzene: Similar structure but with adamantane groups at different positions on the benzene ring.
1,4-Di(adamantan-1-yl)benzene: Another positional isomer with adamantane groups at the para positions.
Adamantyl-substituted naphthalenes: Compounds with adamantane groups attached to naphthalene instead of benzene.
Uniqueness
1,2-Di(adamantan-1-yl)benzene is unique due to the specific positioning of the adamantane groups, which can significantly influence its physical and chemical properties. The ortho-substitution pattern can lead to unique steric and electronic effects, making it distinct from its positional isomers and other adamantane derivatives.
属性
CAS 编号 |
127973-14-2 |
|---|---|
分子式 |
C26H34 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
1-[2-(1-adamantyl)phenyl]adamantane |
InChI |
InChI=1S/C26H34/c1-2-4-24(26-14-20-8-21(15-26)10-22(9-20)16-26)23(3-1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2 |
InChI 键 |
DSISFFIKRUIPCD-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4C56CC7CC(C5)CC(C7)C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


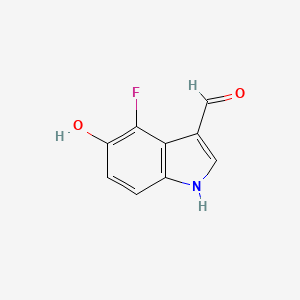
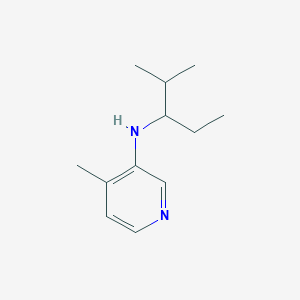
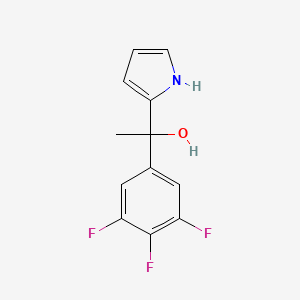
![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)
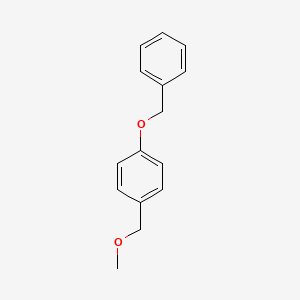

![2-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242473.png)
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)
